Paratensiol

Description

Paratensiol (利血比林) is a rauwolfia alkaloid derivative primarily used in the management of moderate to severe hypertension . It belongs to the class of adrenergic neuron-blocking agents, which exert therapeutic effects by depleting norepinephrine (NE) stores in sympathetic nerve terminals, thereby reducing peripheral vascular resistance and blood pressure . Clinically, this compound is indicated for patients with hypertension refractory to first-line therapies, particularly in cases where rapid blood pressure control is required.

Key pharmacological characteristics include:

- Mechanism of Action: Selective uptake into sympathetic nerve terminals, leading to stabilization of neuronal membranes and inhibition of NE release. Chronic administration may also promote NE depletion from storage vesicles .

- Adverse Effects: Common side effects include orthostatic hypotension, fluid retention, and parasympathetic dominance (e.g., bradycardia, nasal congestion). Severe contraindications include advanced atherosclerosis, cerebrovascular disease, and renal impairment .

- Administration: Oral use only; parenteral administration is contraindicated due to severe hypotensive risks .

Properties

CAS No. |

3735-84-0 |

|---|---|

Molecular Formula |

C26H37Cl2N3O5 |

Molecular Weight |

542.5 g/mol |

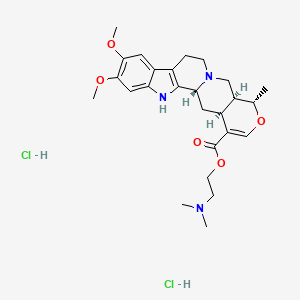

IUPAC Name |

2-(dimethylamino)ethyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;dihydrochloride |

InChI |

InChI=1S/C26H35N3O5.2ClH/c1-15-19-13-29-7-6-16-18-11-23(31-4)24(32-5)12-21(18)27-25(16)22(29)10-17(19)20(14-34-15)26(30)33-9-8-28(2)3;;/h11-12,14-15,17,19,22,27H,6-10,13H2,1-5H3;2*1H/t15-,17-,19-,22+;;/m0../s1 |

InChI Key |

RDKIYVYHCBJDMF-DGCKWTARSA-N |

SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC.Cl.Cl |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC.Cl.Cl |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC.Cl.Cl |

Other CAS No. |

3735-84-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylaminoethyl reserpilinate dihydrochloride involves the esterification of reserpilic acid with dimethylaminoethanol, followed by the formation of the dihydrochloride salt. The reaction typically requires an acidic catalyst and controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of dimethylaminoethyl reserpilinate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified and crystallized to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl reserpilinate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical and biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered pharmacological activity, while reduction can produce reduced forms with different biological effects.

Scientific Research Applications

Dimethylaminoethyl reserpilinate dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and salt formation reactions.

Biology: The compound’s effects on gastric motility and hypotensive activity make it a subject of interest in physiological and pharmacological studies.

Medicine: Its hypotensive properties are explored for potential therapeutic applications in managing hypertension.

Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of dimethylaminoethyl reserpilinate dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its hypotensive effects by modulating the activity of certain receptors and enzymes involved in blood pressure regulation. The exact molecular targets and pathways are still under investigation, but it is believed to influence the autonomic nervous system and vascular smooth muscle function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Paratensiol shares structural and functional similarities with other antihypertensive agents, particularly rauwolfia alkaloids and adrenergic blockers. Below is a comparative analysis based on pharmacological profiles and clinical applications:

Mechanism of Action

- This compound : Inhibits NE release via adrenergic neuron blockade and vesicular depletion .

- Reserpine: Depletes catecholamines (NE, dopamine, serotonin) by irreversibly inhibiting vesicular monoamine transporters (VMAT), leading to long-term sympathetic suppression .

- Guanethidine : Selectively accumulates in sympathetic terminals, blocking NE release without crossing the blood-brain barrier (minimizing CNS effects) .

- Rescinnamine : Shares reserpine-like mechanisms but with milder central effects due to reduced lipid solubility .

Pharmacokinetic and Clinical Profiles

| Compound | Bioavailability | Half-Life | Key Indications | Adverse Effects | Contraindications |

|---|---|---|---|---|---|

| This compound | Not reported | Unknown | Severe hypertension | Orthostatic hypotension, fluid retention | Severe CVD, renal impairment |

| Reserpine | ~30% | 27–168 hrs | Hypertension, psychosis | Depression, sedation, GI ulcers | Depression history, peptic ulcer |

| Guanethidine | 3–50% | 5–10 days | Refractory hypertension | Severe orthostasis, diarrhea | Pheochromocytoma, heart failure |

| Rescinnamine | ~40% | 12–24 hrs | Mild hypertension | Nasal congestion, drowsiness | Similar to reserpine |

Table 1. Comparative profiles of this compound and related antihypertensives.

Efficacy and Limitations

- Reserpine : Long half-life permits once-daily dosing but carries high risks of depression and gastrointestinal complications .

- Guanethidine : Superior in avoiding CNS side effects but requires careful titration to prevent severe orthostasis .

Structural and Functional Divergence

This compound’s structural backbone aligns with reserpine derivatives, but its inability to cross the blood-brain barrier (inferred from contraindications for cerebrovascular disease) suggests modifications to reduce CNS penetration . This contrasts with rescinnamine, which retains partial CNS activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.